molecular formula C11H15N B1461274 N-(cyclopropylmethyl)-3-methylaniline CAS No. 1156170-54-5

N-(cyclopropylmethyl)-3-methylaniline

Cat. No.: B1461274
CAS No.: 1156170-54-5
M. Wt: 161.24 g/mol
InChI Key: GDZXVGSLLDHBJU-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-methylaniline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(cyclopropylmethyl)-3-methylaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in its metabolism . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In human prostate cancer cells, for instance, it has demonstrated cytotoxic effects, leading to programmed cell death . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce changes in the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding interaction can result in the formation of reactive intermediates, which can further interact with other biomolecules, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can affect cell viability and function over time . Understanding these temporal effects is crucial for optimizing the compound’s use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Studies have shown that the compound’s cytotoxic effects are dose-dependent, with higher doses leading to increased cell death and adverse effects on cellular function . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates that can further interact with other biomolecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm or nucleus, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-3-2-4-11(7-9)12-8-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZXVGSLLDHBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.